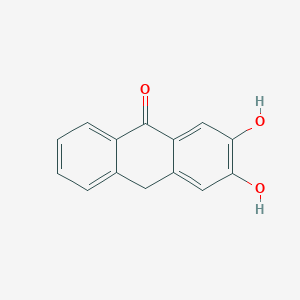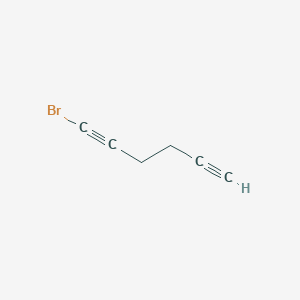
sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate is a chemical compound that belongs to the class of sulfonates. It is characterized by the presence of a sulfonate group attached to a long-chain hydroxy fatty acid. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate typically involves the sulfonation of oleic acid, a common fatty acid. The process begins with the oxidation of oleic acid to form 9,10-dihydroxystearic acid. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the desired sulfonate compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where oleic acid is first oxidized and then sulfonated. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure high yield and purity of the final product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfinates or thiols.
Substitution: Formation of sulfonamides or sulfonate esters.
Wissenschaftliche Forschungsanwendungen
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is particularly useful in emulsification and dispersion processes. The molecular targets include lipid membranes and proteins, where the compound can alter membrane fluidity and protein conformation.
Vergleich Mit ähnlichen Verbindungen
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate can be compared with other sulfonate surfactants such as sodium dodecyl sulfate and sodium lauryl ether sulfate. While all these compounds share surfactant properties, this compound is unique due to its longer hydroxy fatty acid chain, which provides enhanced emulsification and dispersion capabilities. Similar compounds include:
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium stearate
These comparisons highlight the unique structural features and enhanced properties of this compound, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
68959-02-4 |
|---|---|
Molekularformel |
C18H33NaO5S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate |
InChI |
InChI=1S/C18H34O5S.Na/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20;/h14H,2-13,15-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1/b17-14-; |
InChI-Schlüssel |
IIIWFJQIRAYSCQ-SBBUSYCLSA-M |
Isomerische SMILES |
CCCCCCCC/C=C(/CCCCCCCC(=O)O)\S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=C(CCCCCCCC(=O)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)


![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)


![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
